N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and hydrazino functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-chlorobenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- 2-(2-(3-Bromobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- N-(3-{[2-(3-Bromobenzylidene)hydrazino]carbonyl}phenyl)-2-fluorobenzamide
Uniqueness
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for forming diverse chemical derivatives. This compound’s specific structure allows it to interact with a wide range of biological targets, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C16H13BrClN3O2 |
---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-chlorobenzamide |
InChI |
InChI=1S/C16H13BrClN3O2/c17-12-5-3-4-11(8-12)9-20-21-15(22)10-19-16(23)13-6-1-2-7-14(13)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
LKVUQPXDVXWWCZ-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.